1-[6-(Bromomethyl)naphthalen-1-yl]ethan-1-one
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Overview
Description
1-(6-(Bromomethyl)naphthalen-1-yl)ethanone is an organic compound with the molecular formula C13H11BrO. It is a derivative of naphthalene, characterized by the presence of a bromomethyl group and an ethanone group attached to the naphthalene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of 1-(6-(Bromomethyl)naphthalen-1-yl)ethanone typically involves the bromination of 1-acetonaphthone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.
Chemical Reactions Analysis
1-(6-(Bromomethyl)naphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .
Scientific Research Applications
1-(6-(Bromomethyl)naphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated organic compounds with biological molecules.
Medicine: Research into the potential medicinal properties of naphthalene derivatives includes their use as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 1-(6-(Bromomethyl)naphthalen-1-yl)ethanone involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The ethanone group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
1-(6-(Bromomethyl)naphthalen-1-yl)ethanone can be compared with other brominated naphthalene derivatives, such as:
2-(Bromoacetyl)naphthalene: Similar in structure but with the bromine atom attached to a different position on the naphthalene ring. This difference in structure can lead to variations in reactivity and applications.
2-Bromo-1-naphthalen-1-yl-ethanone: Another brominated naphthalene derivative with distinct chemical properties and uses.
Properties
CAS No. |
91041-11-1 |
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Molecular Formula |
C13H11BrO |
Molecular Weight |
263.13 g/mol |
IUPAC Name |
1-[6-(bromomethyl)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C13H11BrO/c1-9(15)12-4-2-3-11-7-10(8-14)5-6-13(11)12/h2-7H,8H2,1H3 |
InChI Key |
CZPDYVNQOAWNON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=CC(=C2)CBr |
Origin of Product |
United States |
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